molecular formula C10H13N3O B2614256 4-Methyl-2-(5-methyl-furan-2-ylmethyl)-2H-pyrazol-3-ylamine CAS No. 957513-32-5

4-Methyl-2-(5-methyl-furan-2-ylmethyl)-2H-pyrazol-3-ylamine

Cat. No.: B2614256
CAS No.: 957513-32-5
M. Wt: 191.234
InChI Key: JDJLKJPUOXNOLZ-UHFFFAOYSA-N
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Description

4-Methyl-2-(5-methyl-furan-2-ylmethyl)-2H-pyrazol-3-ylamine is a heterocyclic compound that features a pyrazole ring substituted with a furan moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methyl-2-(5-methyl-furan-2-ylmethyl)-2H-pyrazol-3-ylamine typically involves the reaction of 5-methylfurfural with hydrazine derivatives under controlled conditions. The reaction proceeds through the formation of an intermediate hydrazone, which cyclizes to form the pyrazole ring. The reaction conditions often include the use of solvents like ethanol or methanol and may require heating to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound can be scaled up by optimizing the reaction conditions to ensure high yield and purity. This may involve the use of continuous flow reactors, which allow for better control over reaction parameters and can handle larger volumes of reactants.

Chemical Reactions Analysis

Types of Reactions

4-Methyl-2-(5-methyl-furan-2-ylmethyl)-2H-pyrazol-3-ylamine can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones.

    Reduction: The pyrazole ring can be reduced under hydrogenation conditions.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on both the furan and pyrazole rings.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.

    Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.

    Substitution: Halogenating agents for electrophilic substitution and nucleophiles like amines for nucleophilic substitution.

Major Products

    Oxidation: Formation of furanones.

    Reduction: Formation of dihydropyrazole derivatives.

    Substitution: Various substituted pyrazole and furan derivatives.

Scientific Research Applications

4-Methyl-2-(5-methyl-furan-2-ylmethyl)-2H-pyrazol-3-ylamine has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound in drug discovery for the development of new therapeutic agents.

    Industry: Utilized in the synthesis of advanced materials with specific properties.

Mechanism of Action

The mechanism by which 4-Methyl-2-(5-methyl-furan-2-ylmethyl)-2H-pyrazol-3-ylamine exerts its effects depends on its interaction with molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, modulating their activity. The furan and pyrazole rings can participate in hydrogen bonding, π-π interactions, and other non-covalent interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 2-Methyl-3-(5-methyl-furan-2-yl)-2H-pyrazole
  • 4-Methyl-2-(5-methyl-thiophen-2-ylmethyl)-2H-pyrazol-3-ylamine
  • 4-Methyl-2-(5-methyl-pyridin-2-ylmethyl)-2H-pyrazol-3-ylamine

Uniqueness

4-Methyl-2-(5-methyl-furan-2-ylmethyl)-2H-pyrazol-3-ylamine is unique due to the presence of both furan and pyrazole rings, which confer distinct electronic and steric properties. This combination can result in unique reactivity patterns and biological activities compared to other similar compounds.

Properties

IUPAC Name

4-methyl-2-[(5-methylfuran-2-yl)methyl]pyrazol-3-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N3O/c1-7-5-12-13(10(7)11)6-9-4-3-8(2)14-9/h3-5H,6,11H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDJLKJPUOXNOLZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(O1)CN2C(=C(C=N2)C)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>28.7 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24780656
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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